Cas no 1805103-14-3 (Ethyl 2-bromo-3-cyano-6-nitrophenylacetate)

Ethyl 2-bromo-3-cyano-6-nitrophenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-bromo-3-cyano-6-nitrophenylacetate
- ethyl 2-(2-bromo-3-cyano-6-nitrophenyl)acetate
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- インチ: 1S/C11H9BrN2O4/c1-2-18-10(15)5-8-9(14(16)17)4-3-7(6-13)11(8)12/h3-4H,2,5H2,1H3
- InChIKey: ZEVQNXBMNUCDFH-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C#N)C=CC(=C1CC(=O)OCC)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 373
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 95.9
Ethyl 2-bromo-3-cyano-6-nitrophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015020206-1g |
Ethyl 2-bromo-3-cyano-6-nitrophenylacetate |
1805103-14-3 | 97% | 1g |
1,564.50 USD | 2021-06-18 |
Ethyl 2-bromo-3-cyano-6-nitrophenylacetate 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
Ethyl 2-bromo-3-cyano-6-nitrophenylacetateに関する追加情報
Comprehensive Overview of Ethyl 2-bromo-3-cyano-6-nitrophenylacetate (CAS No. 1805103-14-3)
Ethyl 2-bromo-3-cyano-6-nitrophenylacetate (CAS No. 1805103-14-3) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring a bromo substituent, cyano group, and nitro functionality, makes it a versatile building block for constructing complex heterocycles and fine chemicals. The compound’s ethyl ester moiety further enhances its solubility and reactivity, catering to diverse synthetic applications.
In recent years, the demand for nitrophenylacetate derivatives has surged due to their role in developing novel antimicrobial agents and photoactive materials. Researchers are particularly interested in how the cyano and nitro groups influence electronic properties, a topic frequently searched in AI-driven drug discovery platforms. This aligns with trending queries like "cyano-substituted aromatic compounds in medicinal chemistry" or "nitroaromatics for optoelectronic applications," reflecting the compound’s interdisciplinary relevance.
The synthesis of Ethyl 2-bromo-3-cyano-6-nitrophenylacetate typically involves multi-step reactions, including bromination, cyanation, and esterification. Optimizing these processes is a hot topic in organic chemistry forums, with users often searching for "efficient bromination techniques for sensitive substrates" or "green chemistry approaches for nitroaromatic synthesis." These discussions underscore the need for sustainable methodologies, a priority in modern chemical research.
From an industrial perspective, the compound’s high purity and stability are critical for scaling up production. Analytical techniques like HPLC and NMR are essential for quality control, a subject frequently explored in pharmaceutical QA/QC workflows. Searches such as "HPLC method development for nitrophenylacetates" highlight the technical challenges and solutions associated with this compound class.
In summary, Ethyl 2-bromo-3-cyano-6-nitrophenylacetate (CAS No. 1805103-14-3) bridges multiple scientific domains, from drug design to material science. Its structural features and applications resonate with current research trends, making it a compound of enduring interest in both academic and industrial settings.
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